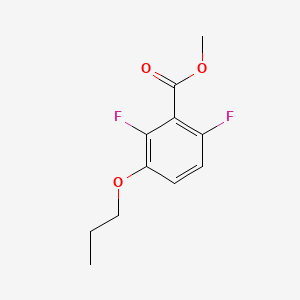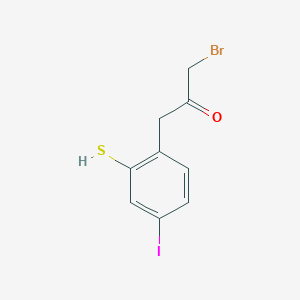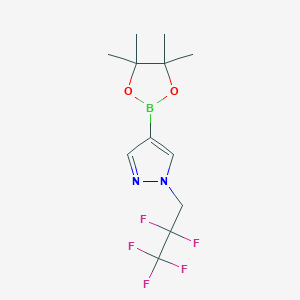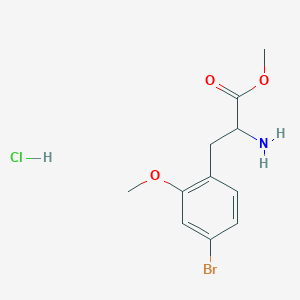
methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO3. It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylalanine, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the para position.
Esterification: The carboxylic acid group of the brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Amination: The ester is then subjected to amination using ammonia or an amine source to introduce the amino group at the alpha position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination, esterification, and amination steps can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the amino group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide, thiourea, or ammonia in polar solvents.
Major Products
Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of 2-amino-3-(4-methoxyphenyl)propanoate.
Substitution: Formation of 2-amino-3-(4-hydroxy-2-methoxyphenyl)propanoate or similar derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-substrate interactions and protein synthesis.
Medicine: As a potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: In the production of specialty chemicals and intermediates for agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The bromine and methoxy groups can influence the binding affinity and specificity of the compound towards its molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: Lacks the bromine atom, which can affect its reactivity and binding properties.
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
Methyl 2-amino-3-(4-hydroxy-2-methoxyphenyl)propanoate hydrochloride: The hydroxyl group can significantly alter the compound’s solubility and reactivity.
Uniqueness
Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H15BrClNO3 |
|---|---|
Peso molecular |
324.60 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO3.ClH/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2;/h3-4,6,9H,5,13H2,1-2H3;1H |
Clave InChI |
ASVLCPYYNWMNHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Br)CC(C(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


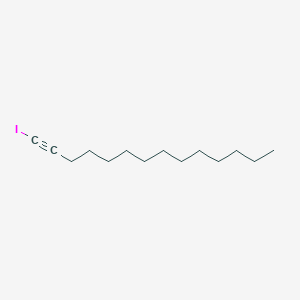
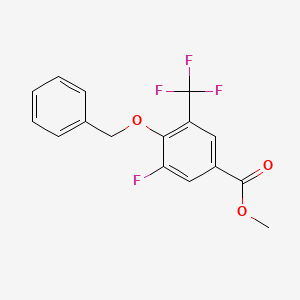
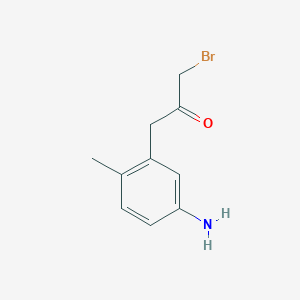

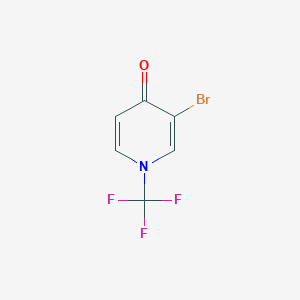

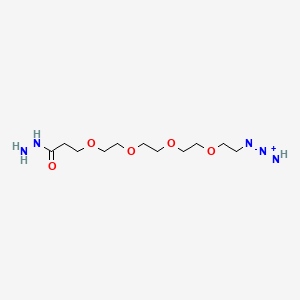
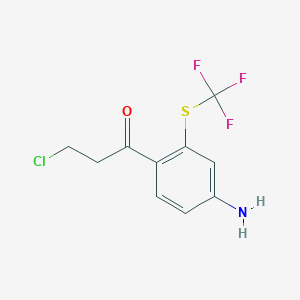
![Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate](/img/structure/B14042962.png)
![(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one](/img/structure/B14042971.png)
